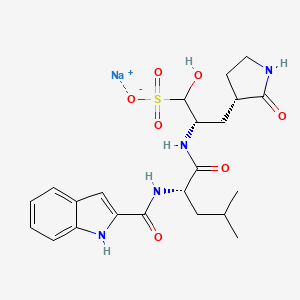

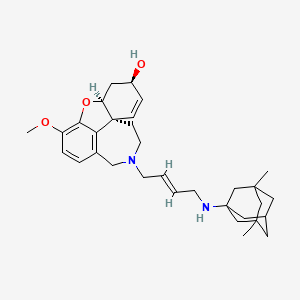

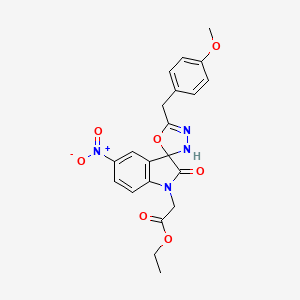

AChE-IN-41

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

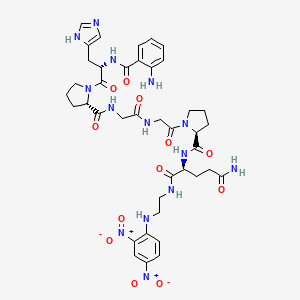

AChE-IN-41 is a compound known for its acetylcholinesterase inhibitory capabilities. It is a hybrid of Galantamine and Memantine, which are both known for their roles in treating neurodegenerative diseases such as Alzheimer’s disease. This compound demonstrates enhanced plasma stability and similar microsomal stability in vitro but has a reduced half-life and accelerated clearance in vivo .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-41 involves the combination of Galantamine and Memantine derivatives. The process typically includes radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The obtained compounds are characterized by spectroscopic methods .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity. This would involve the use of industrial reactors and purification systems to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: AChE-IN-41 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

AChE-IN-41 has several scientific research applications, including:

Chemistry: Used as a model compound to study acetylcholinesterase inhibition and its effects on neurotransmission.

Biology: Investigated for its potential to modulate cholinergic transmission in the nervous system.

Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.

Industry: Potentially used in the development of new pharmaceuticals targeting acetylcholinesterase.

Wirkmechanismus

AChE-IN-41 exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels and duration of action of acetylcholine in the central nervous system, autonomic ganglia, and neuromuscular junctions. This leads to improved cholinergic neurotransmission, which is beneficial in conditions such as Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, used for Alzheimer’s and Parkinson’s disease.

Galantamine: A natural alkaloid that inhibits acetylcholinesterase and modulates nicotinic receptors.

Comparison: AChE-IN-41 is unique due to its hybrid nature, combining the properties of Galantamine and Memantine. This hybridization results in enhanced plasma stability and similar microsomal stability in vitro, although it has a reduced half-life and accelerated clearance in vivo compared to its parent compounds . This makes this compound a promising candidate for further research and development in the field of neurodegenerative disease treatment.

Eigenschaften

Molekularformel |

C32H44N2O3 |

|---|---|

Molekulargewicht |

504.7 g/mol |

IUPAC-Name |

(1S,12S,14R)-4-[(E)-4-[(3,5-dimethyl-1-adamantyl)amino]but-2-enyl]-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |

InChI |

InChI=1S/C32H44N2O3/c1-29-15-22-16-30(2,19-29)21-31(17-22,20-29)33-11-4-5-12-34-13-10-32-9-8-24(35)14-26(32)37-28-25(36-3)7-6-23(18-34)27(28)32/h4-9,22,24,26,33,35H,10-21H2,1-3H3/b5-4+/t22?,24-,26-,29?,30?,31?,32-/m0/s1 |

InChI-Schlüssel |

MQXBZGXYQPDNAD-UDEYFRBPSA-N |

Isomerische SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NC/C=C/CN4CC[C@@]56C=C[C@@H](C[C@@H]5OC7=C(C=CC(=C67)C4)OC)O)C |

Kanonische SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NCC=CCN4CCC56C=CC(CC5OC7=C(C=CC(=C67)C4)OC)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)

![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)

![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)